3,7,8-Trimethyl-1-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
3,7,8-Trimethyl-1-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with a molecular formula of C11H14N4O3 and a molecular weight of 250.2539 g/mol . This compound belongs to the purine family and is characterized by its unique structure, which includes three methyl groups and an oxopropyl group attached to the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,8-Trimethyl-1-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of a purine derivative with an appropriate oxopropylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available purine derivatives. The process includes purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions are optimized to ensure high yield and scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3,7,8-Trimethyl-1-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical applications.
Scientific Research Applications
3,7,8-Trimethyl-1-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,7,8-Trimethyl-1-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action are often related to its structural features and functional groups.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine
Theobromine: 3,7-Dimethylxanthine
Theophylline: 1,3-Dimethylxanthine
Uniqueness
3,7,8-Trimethyl-1-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the oxopropyl group, which imparts distinct chemical and biological properties compared to other purine derivatives. This structural difference allows it to interact with different molecular targets and exhibit unique activities in various applications.
Properties
CAS No. |
149918-22-9 |
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Molecular Formula |
C11H14N4O3 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
3,7,8-trimethyl-1-(2-oxopropyl)purine-2,6-dione |
InChI |
InChI=1S/C11H14N4O3/c1-6(16)5-15-10(17)8-9(14(4)11(15)18)12-7(2)13(8)3/h5H2,1-4H3 |
InChI Key |
KQKSYSYHXCZZTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC(=O)C |
Origin of Product |
United States |
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